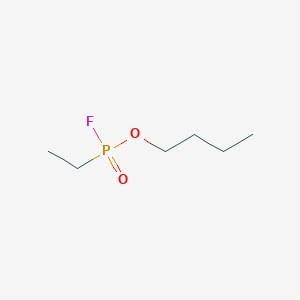
Butyl ethylphosphonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of butyl ethylphosphonofluoridate typically involves the reaction of ethylphosphonic acid with butanol in the presence of a fluorinating agent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Chemischer Reaktionen
Butyl ethylphosphonofluoridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphonic acid derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s phosphorus center can be involved in redox processes under certain conditions.
Common reagents used in these reactions include strong acids or bases for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butyl ethylphosphonofluoridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound can be used to study enzyme inhibition, as organophosphorus compounds are known to inhibit acetylcholinesterase.
Medicine: Research into potential therapeutic applications, particularly in the development of enzyme inhibitors for treating diseases.
Industry: It is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which butyl ethylphosphonofluoridate exerts its effects involves the inhibition of enzymes, particularly acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of this neurotransmitter and subsequent overstimulation of cholinergic receptors . This mechanism is similar to that of other organophosphorus compounds.
Vergleich Mit ähnlichen Verbindungen
Butyl ethylphosphonofluoridate can be compared to other organophosphorus compounds such as:
Diethylphosphonofluoridate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Methyl ethylphosphonofluoridate: Another similar compound with a different alkyl group, affecting its chemical properties and uses.
Eigenschaften
CAS-Nummer |
18358-34-4 |
|---|---|
Molekularformel |
C6H14FO2P |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
1-[ethyl(fluoro)phosphoryl]oxybutane |
InChI |
InChI=1S/C6H14FO2P/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
UOJXJGNUFSBSJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


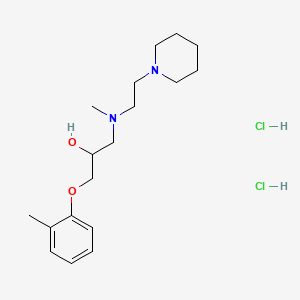
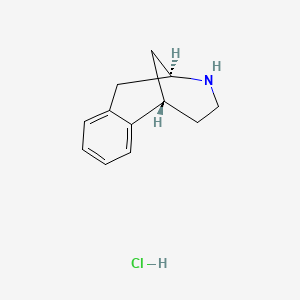

![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)

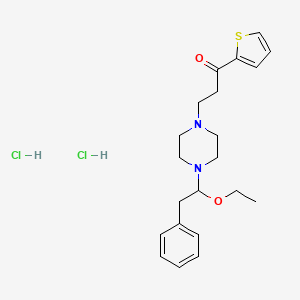
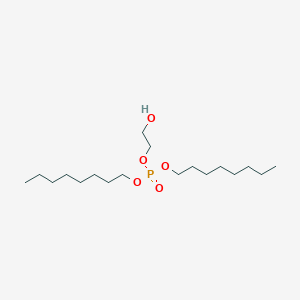


![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)

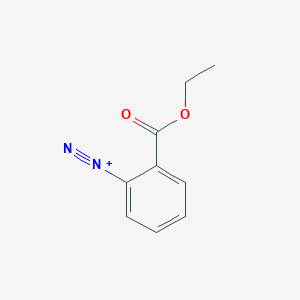
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
